molecular formula C5H4ClIN2 B1319488 6-Chloro-2-iodopyridin-3-amine CAS No. 400777-06-2

6-Chloro-2-iodopyridin-3-amine

Cat. No. B1319488
Key on ui cas rn: 400777-06-2
M. Wt: 254.45 g/mol
InChI Key: CWPAZQRTFHRMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07728002B2

Procedure details

23.2 g (180.5 mM) of 5-amino-2-chloropyridine are mixed in 70 ml of dichloro-methane (DCM) and 180 ml of methanol, and 21.6 g (216 mM) of calcium carbonate and 75.3 g (226 mM) of benzyltrimethylammonium dichloroiodate are added. The reaction mixture is stirred at room temperature for 16 hours, and then filtered to remove the mineral salts. The filtrate is diluted with water and extracted with DCM. The organic phase obtained is washed with sodium chloride solution, and then with saturated sodium thiosulfate solution, dried over magnesium sulfate and concentrated under reduced pressure. An oil is obtained, which is purified by chromatography on silica gel, eluting with a cyclohexane/ethyl acetate mixture (80/20 and then 70/30; v/v). 13.9 g of the expected product are thus obtained in the form of an orange-colored solid (yield=30%).
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two
Quantity
75.3 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two
Name
Yield
30%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:8])=[N:6][CH:7]=1.C(=O)([O-])[O-].[Ca+2].[I:14](Cl)(=O)=O.I(Cl)(=O)=O.C([N+](C)(C)C)C1C=CC=CC=1>ClCCl.CO>[NH2:1][C:2]1[C:7]([I:14])=[N:6][C:5]([Cl:8])=[CH:4][CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
23.2 g
Type
reactant
Smiles
NC=1C=CC(=NC1)Cl
Name
Quantity
70 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
21.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
75.3 g
Type
reactant
Smiles
I(=O)(=O)Cl.I(=O)(=O)Cl.C(C1=CC=CC=C1)[N+](C)(C)C
Name
Quantity
180 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the mineral salts
ADDITION
Type
ADDITION
Details
The filtrate is diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CUSTOM
Type
CUSTOM
Details
The organic phase obtained
WASH
Type
WASH
Details
is washed with sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated sodium thiosulfate solution, dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
An oil is obtained
CUSTOM
Type
CUSTOM
Details
which is purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with a cyclohexane/ethyl acetate mixture (80/20

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC=1C(=NC(=CC1)Cl)I
Measurements
Type Value Analysis
AMOUNT: MASS 13.9 g
YIELD: CALCULATEDPERCENTYIELD 39.1%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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